molecular formula C21H22IOP B3335861 (3-Hydroxypropyl)triphenylphosphonium iodide CAS No. 14580-95-1

(3-Hydroxypropyl)triphenylphosphonium iodide

Cat. No. B3335861
CAS RN: 14580-95-1
M. Wt: 448.3 g/mol
InChI Key: HTPPTFDKMMKCIQ-UHFFFAOYSA-M
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Description

“(3-Hydroxypropyl)triphenylphosphonium iodide” is a chemical compound with the linear formula C21H22IOP . It has a molecular weight of 448.287 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C21H22IOP . The compound has a molecular weight of 448.287 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 448.287 and a linear formula of C21H22IOP .

Scientific Research Applications

  • Cancer Research and Targeted Drug Delivery :

    • A study by Mironov et al. (2021) explored the design of 2-hydroxypropylphosphonium salts, including derivatives of (3-Hydroxypropyl)triphenylphosphonium iodide, as vectors for targeted drug delivery into cancer cell mitochondria. These compounds demonstrated significant antitumor activity and were used to form liposomal systems to improve bioavailability and reduce toxicity (Mironov et al., 2021).
  • Organic Synthesis and Chemical Reactions :

    • Kamiya et al. (1992) found that triphenylphosphonium iodide is an efficient reagent for the dehalogenation of α-halo carbonyl compounds, demonstrating its utility in organic synthesis (Kamiya et al., 1992).
    • Matsumoto and Suetsugu (1979) used a derivative of this compound in the total synthesis of natural compounds like totarol and podototarin, highlighting its role in complex organic syntheses (Matsumoto & Suetsugu, 1979).
  • Mitochondrial Function and Drug Carriers :

    • A study by Callahan and Kopeček (2006) focused on semitelechelic HPMA copolymers functionalized with triphenylphosphonium, including (3-Hydroxypropyl)triphenylphosphonium derivatives. These were synthesized to investigate their effect on cellular uptake and mitochondrial localization in cancer treatment (Callahan & Kopeček, 2006).
  • Photocytotoxicity in Cancer Therapy :

    • Balaji et al. (2015) researched ferrocenyl conjugates of alkylpyridinium salts, which included derivatives of triphenylphosphonium, for their photocytotoxicity in cancer cells. These compounds showed potential in targeted cancer therapy due to their ability to induce
    cell death through reactive oxygen species generation when exposed to light .
  • Mitochondrial Bioenergetics :
    • Maddalena et al. (2017) studied a derivative of (3-Hydroxypropyl)triphenylphosphonium, named TPP-IOA, for its effects on mitochondrial bioenergetics. The study found that this compound influences mitochondrial function and can be used to manipulate mitochondrial redox activities in certain disease states (Maddalena et al., 2017).

Mechanism of Action

The mechanism of action of triphenylphosphonium salts includes mitochondrial localization causing decreased oxygen consumption, increased superoxide production, and attenuated growth factor signaling .

Safety and Hazards

The safety data sheet for triphenylphosphonium salts indicates that they are fatal if swallowed or inhaled, cause serious eye damage, may cause respiratory irritation, and are very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research on the development of novel triphenylphosphonium salts for potential applications in cancer treatment . The compounds show remarkable activity in a panel of cancer cell lines as well as in a mouse model of human breast cancer .

properties

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPTFDKMMKCIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466003
Record name (3-Hydroxypropyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14580-95-1
Record name NSC158462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Hydroxypropyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-HYDROXYPROPYL)-TRIPHENYLPHOSPHONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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